molecular formula C14H14N4O2S B2355188 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034509-25-4

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2355188
CAS No.: 2034509-25-4
M. Wt: 302.35
InChI Key: QYFHYXCZQFKXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the oxadiazole ring via cyclization reactions and subsequent introduction of the pyrrole and thiophene moieties under specific conditions. Typically, the synthesis begins with the preparation of 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, followed by its alkylation to introduce the thiophene-acetamide functionality.

Industrial Production Methods: On an industrial scale, production might involve streamlined processes to enhance yield and purity. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Techniques like continuous flow chemistry could be employed to scale up the synthesis, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxides.

  • Reduction: Reduction reactions, often involving reducing agents like lithium aluminum hydride or sodium borohydride, can yield various reduced derivatives.

  • Substitution

Common Reagents and Conditions: The common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions typically proceed under controlled temperatures and, in some cases, inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products from these reactions vary based on the reagents and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in alcohols or amines. Substitution reactions lead to a wide array of functionalized derivatives, expanding the compound's potential utility in different applications.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide finds use in several research domains:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying its interactions with biological molecules and its potential as a biochemical probe.

  • Medicine: Investigating its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways include binding to active sites, inhibiting or activating enzymatic functions, or interfering with signaling pathways. These interactions are mediated by the compound's ability to form stable complexes with its targets, thereby altering their biological activity.

Comparison with Similar Compounds

Compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide exhibits unique properties such as higher stability and specificity in its reactions. Similar compounds include:

  • 3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole derivatives.

  • Thiophene-containing acetamides.

  • Other oxadiazole-based compounds.

These comparisons highlight the compound's distinctiveness, especially in terms of its reactivity and application potential.

Conclusion:

This compound stands out due to its versatile chemical nature and broad range of applications. Its synthesis, reactivity, and potential in scientific research make it a compound of high interest for further exploration and development in various scientific and industrial fields.

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-18-5-2-3-11(18)14-16-13(20-17-14)8-15-12(19)7-10-4-6-21-9-10/h2-6,9H,7-8H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFHYXCZQFKXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.